molecular formula C19H25N5O2 B2970713 2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034452-32-7

2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2970713
CAS No.: 2034452-32-7
M. Wt: 355.442
InChI Key: SGZFFGGZIMNASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a morpholine ring, a pyridine ring, a tetrahydrobenzimidazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The morpholine ring provides a polar, hydrophilic character to the molecule, while the benzimidazole ring is a planar, aromatic system .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of the carboxamide group could potentially allow for reactions involving the carbonyl or the amide nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the morpholine ring could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Functionalization

The compound is part of a broader class of chemicals involved in various synthesis and functionalization reactions in organic chemistry. For example, experimental and theoretical studies have been conducted on the functionalization reactions of related compounds, leading to the synthesis of novel heterocyclic structures. Such reactions are fundamental in the development of new materials and bioactive molecules (Yıldırım, Kandemirli, & Demir, 2005).

Catalysis

Compounds within this family have been explored for their roles in catalytic processes, particularly in facilitating redox-annulations. This has enabled the synthesis of polycyclic imidazolidinone derivatives, which are of interest in pharmaceutical research and development due to their potential biological activities (Zhu, Lv, Anesini, & Seidel, 2017).

Heterocyclic Synthesis

The compound is also relevant in the synthesis of diverse heterocyclic compounds, which are crucial in the discovery and development of new drugs. Novel N-cycloalkanes, morpholine, and piperazine derivatives have been synthesized, showcasing the compound's utility in creating complex molecular architectures with potential pharmacological applications (Ho & Suen, 2013).

Corrosion Inhibition

Research has been conducted on the use of related benzimidazole derivatives as corrosion inhibitors for metals in acidic environments. This application is significant in the field of materials science, particularly for protecting industrial machinery and infrastructure from corrosive damage (Yadav et al., 2016).

Antiviral Activity

Compounds structurally related to 2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide have been designed and tested as antiviral agents. This highlights the potential of such compounds in contributing to the development of new therapies for viral infections (Hamdouchi et al., 1999).

Future Directions

The future directions for research on this compound could include further exploration of its potential pharmacological activities, as well as the development of new synthesis methods .

Properties

IUPAC Name

2-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-13-22-16-4-3-15(10-17(16)23-13)19(25)21-12-14-2-5-18(20-11-14)24-6-8-26-9-7-24/h2,5,11,15H,3-4,6-10,12H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZFFGGZIMNASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.